molecular formula C13H12N2O2 B7784264 Indazol-4-one, 3-(4-hydroxyphenyl)-1,5,6,7-tetrahydro-

Indazol-4-one, 3-(4-hydroxyphenyl)-1,5,6,7-tetrahydro-

Cat. No.: B7784264
M. Wt: 228.25 g/mol
InChI Key: RWMIEITUMUCUQC-UHFFFAOYSA-N
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Description

Indazol-4-one, 3-(4-hydroxyphenyl)-1,5,6,7-tetrahydro- is a compound that belongs to the class of indazole derivatives. This compound has garnered significant interest due to its potential applications in various fields, including medicinal chemistry, pharmacology, and industrial chemistry. Its unique structure, which includes an indazole core and a hydroxyphenyl group, contributes to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Indazol-4-one, 3-(4-hydroxyphenyl)-1,5,6,7-tetrahydro- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-hydroxybenzaldehyde with hydrazine hydrate can form the hydrazone intermediate, which upon cyclization with a suitable diketone, yields the desired indazole derivative. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, efficiency, and safety. Techniques such as continuous flow synthesis, automated reactors, and advanced purification methods are employed to ensure high-quality production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Indazol-4-one, 3-(4-hydroxyphenyl)-1,5,6,7-tetrahydro- undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the indazole ring can be reduced to form alcohol derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.

    Substitution: Reagents like nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation, and sulfuric acid (H2SO4) for sulfonation.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro, halo, and sulfonyl derivatives.

Scientific Research Applications

Indazol-4-one, 3-(4-hydroxyphenyl)-1,5,6,7-tetrahydro- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Indazol-4-one, 3-(4-hydroxyphenyl)-1,5,6,7-tetrahydro- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxyphenyl group can form hydrogen bonds with amino acid residues in the enzyme, enhancing its binding affinity. Additionally, the indazole core can interact with hydrophobic pockets in the enzyme, further stabilizing the complex.

Comparison with Similar Compounds

Similar Compounds

    Indazole: A simpler structure without the hydroxyphenyl group.

    4-Hydroxyphenylhydrazine: Lacks the indazole core.

    Indazole-3-carboxylic acid: Contains a carboxyl group instead of a hydroxyphenyl group.

Uniqueness

Indazol-4-one, 3-(4-hydroxyphenyl)-1,5,6,7-tetrahydro- is unique due to the presence of both the indazole core and the hydroxyphenyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(4-hydroxyphenyl)-1,5,6,7-tetrahydroindazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c16-9-6-4-8(5-7-9)13-12-10(14-15-13)2-1-3-11(12)17/h4-7,16H,1-3H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWMIEITUMUCUQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)C(=NN2)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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